![molecular formula C23H24ClN5OS B2415025 5-((4-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898366-47-7](/img/structure/B2415025.png)
5-((4-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
5-((4-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C23H24ClN5OS and its molecular weight is 453.99. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Research has demonstrated the synthesis of novel 1,2,4-triazole derivatives showing significant antimicrobial properties. For instance, Bektaş et al. (2007) synthesized derivatives that exhibited good to moderate activities against various microorganisms, highlighting the compound's potential in addressing bacterial and fungal infections (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N. (2007)).
Anticonvulsant Activities
Another study by Fiakpui et al. (1999) explored the anticonvulsant activities of similar compounds, finding that certain derivatives showed promising efficacy in models for absence (petit mal) epilepsy, suggesting a potential for treating neurological disorders (Fiakpui, C., Phillips, O., Murthy, K., & Knaus, E. (1999)).
Anticancer Activities
In the realm of cancer research, specific derivatives have been evaluated for their anticancer properties. A notable example includes the work by Kattimani et al. (2013), where novel 1,2,4-triazolin-3-one derivatives were synthesized and showed promising in vitro anticancer activity against various human tumor cell lines, marking them as potential therapeutic agents for cancer treatment (Kattimani, P., Kamble, R., Kariduraganavar, M., Dorababu, A., & Hunnur, R. K. (2013)).
Spectroscopic and Quantum Mechanical Studies
The vibrational spectroscopic and quantum mechanical study by Kuruvilla et al. (2018) on a related compound, 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f] [1,2,4]triazolo[4,3-a][1,4] diazepine, revealed insights into its spectroscopic properties, molecular geometry, and potential biological activities, such as acting as an antidepressant (Kuruvilla, T. K., Prasana, J., Muthu, S., & George, J. (2018)).
Mechanistic Insights and SAR Studies
Further, Zhang et al. (2007) synthesized a series of triazolopyrimidines as anticancer agents, revealing a unique mechanism of tubulin inhibition, distinct from that of paclitaxel or vincristine, suggesting a novel approach to overcoming drug resistance in cancer therapy (Zhang, N., Ayral-Kaloustian, S., Nguyen, T., Afragola, J., Hernandez, R., Lucas, J., Gibbons, J., & Beyer, C. (2007)).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with enzymes such as the aldo-keto reductase enzyme akr1c3 . This enzyme plays a crucial role in the metabolism of steroids and prostaglandins, and inhibitors of this enzyme are of interest as potential drugs for leukemia and hormone-related cancers .
Mode of Action
Based on the structure of similar compounds, it can be inferred that the compound might interact with its target enzyme through hydrogen bonding . The carbonyl oxygen of the drug could potentially form hydrogen bonds with specific amino acids in the ‘oxyanion hole’ of the enzyme .
Biochemical Pathways
If the compound acts as an inhibitor of the akr1c3 enzyme, it could potentially affect the metabolism of steroids and prostaglandins . This could have downstream effects on various physiological processes, including inflammation and hormone regulation .
Result of Action
If the compound acts as an inhibitor of the akr1c3 enzyme, it could potentially disrupt the metabolism of steroids and prostaglandins . This could lead to alterations in inflammation and hormone regulation, which could have various cellular effects .
properties
IUPAC Name |
5-[(4-chlorophenyl)-(4-phenylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5OS/c1-2-19-25-23-29(26-19)22(30)21(31-23)20(16-8-10-17(24)11-9-16)28-14-12-27(13-15-28)18-6-4-3-5-7-18/h3-11,20,30H,2,12-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REFMCQIHKQGMFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCN(CC4)C5=CC=CC=C5)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol |
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